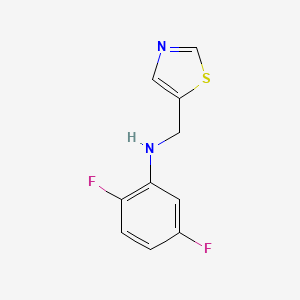

2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline

Description

Structural Context and Significance within Heterocyclic Chemistry

2,5-Difluoroaniline (B146615) Core: The aniline (B41778) ring, substituted with two fluorine atoms, is an electron-rich aromatic system. The fluorine atoms are highly electronegative and can significantly influence the electron density distribution of the aniline ring through inductive and resonance effects. This, in turn, can affect the basicity of the nitrogen atom and the reactivity of the aromatic ring towards electrophilic substitution. The substitution pattern of fluorine atoms is crucial, as different isomers can exhibit distinct biological and chemical properties.

Thiazole (B1198619) Moiety: Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. numberanalytics.com This ring system is aromatic and is found in a variety of biologically active compounds, including vitamin B1 (thiamine). researchgate.netnih.gov The presence of both a sulfur and a nitrogen atom imparts unique chemical characteristics to the ring, making it a versatile building block in the synthesis of more complex molecules. numberanalytics.com The thiazole ring is known to participate in various chemical reactions and can act as a coordinating ligand for metal ions. researchgate.net

Methylene (B1212753) Bridge: The -CH2- group that links the aniline nitrogen to the thiazole ring provides conformational flexibility to the molecule. This linker allows the two ring systems to adopt various spatial orientations relative to each other, which can be critical for its interaction with other molecules or biological targets.

The combination of these structural features in N-substituted 2,5-difluoroaniline derivatives creates a scaffold with a rich chemical space for exploration. The interplay between the electron-withdrawing fluorine atoms, the electron-rich aniline ring, and the versatile thiazole moiety makes these compounds interesting subjects for academic research.

Table 1: Key Structural Features of 2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline

| Feature | Description | Significance |

| Aniline Core | A primary aromatic amine. | A common building block in organic synthesis. |

| Difluoro Substitution | Two fluorine atoms at positions 2 and 5. | Modifies electronic properties and lipophilicity. |

| Thiazole Ring | A five-membered aromatic heterocycle with sulfur and nitrogen. | A prevalent scaffold in biologically active compounds. nih.gov |

| Methylene Linker | A -CH2- group connecting the aniline and thiazole rings. | Provides conformational flexibility. |

Historical Context of Thiazole-Containing Compounds in Academic Research

The history of thiazole chemistry dates back to the 19th century, with significant advancements occurring throughout the 20th century. numberanalytics.com The thiazole ring system quickly gained importance due to its presence in natural products and its wide range of applications.

One of the most notable early discoveries involving a thiazole ring was its identification as a component of thiamine (B1217682) (vitamin B1). researchgate.netnih.gov This discovery highlighted the biological significance of the thiazole moiety and spurred further research into its derivatives. Another critical milestone was the discovery of penicillin, an antibiotic that contains a fused thiazolidine (B150603) ring, a saturated analog of thiazole. researchgate.net

In the realm of synthetic chemistry, the development of methods for synthesizing the thiazole ring, such as the Hantzsch thiazole synthesis, was a pivotal achievement. researchgate.net This and other synthetic methodologies have enabled chemists to create a vast library of thiazole derivatives with diverse substitution patterns. Over the decades, academic research has demonstrated that thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. numberanalytics.comijper.org This has made the thiazole scaffold a privileged structure in medicinal chemistry and drug discovery. wjrr.org

Rationale for Investigating this compound and Related Scaffolds in Academic Studies

The investigation of this compound and related N-substituted 2,5-difluoroaniline derivatives is driven by several key scientific rationales:

Exploration of Structure-Activity Relationships (SAR): A fundamental aspect of chemical and pharmaceutical research is understanding how the structure of a molecule relates to its activity. By systematically modifying the substituents on both the aniline and thiazole rings, researchers can elucidate the structural requirements for a desired property. The fluorine atoms, for instance, are often used as bioisosteres for hydrogen atoms to modulate metabolic stability and binding affinity.

Development of Novel Synthetic Methodologies: The synthesis of complex molecules like this compound can present synthetic challenges. Academic research in this area often focuses on developing new, efficient, and sustainable synthetic routes to access these and related compounds. This can involve the exploration of novel catalysts, reaction conditions, and building blocks.

Investigation of Physicochemical Properties: The introduction of fluorine atoms can have a profound impact on the physicochemical properties of a molecule, including its acidity, basicity, lipophilicity, and conformational preferences. Studying these properties is crucial for understanding the behavior of the compound in various environments and for designing molecules with specific characteristics.

Potential as Scaffolds for Biologically Active Molecules: Given the established biological importance of both aniline and thiazole derivatives, hybrid molecules that combine these two scaffolds are attractive targets for the discovery of new bioactive agents. The unique electronic and steric properties of the 2,5-difluoro substitution pattern, coupled with the versatile nature of the thiazole ring, provide a foundation for designing molecules with novel biological profiles. Research in this area is often directed towards synthesizing libraries of related compounds for screening against various biological targets.

Table 2: Research Focus on this compound and Related Compounds

| Research Area | Rationale |

| Medicinal Chemistry | The thiazole ring is a component of numerous biologically active compounds. nih.gov |

| Materials Science | Fluorinated organic compounds can possess unique electronic and optical properties. |

| Synthetic Chemistry | Development of efficient synthetic routes to novel heterocyclic systems. |

| Physical Organic Chemistry | Study of the effects of fluorine substitution on molecular properties and reactivity. |

Structure

3D Structure

Properties

Molecular Formula |

C10H8F2N2S |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

2,5-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C10H8F2N2S/c11-7-1-2-9(12)10(3-7)14-5-8-4-13-6-15-8/h1-4,6,14H,5H2 |

InChI Key |

STZCOPZPRFDWBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)NCC2=CN=CS2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline and Analogues

The synthesis of this compound is typically achieved through a convergent synthesis strategy, primarily involving the coupling of two key precursors: a substituted aniline (B41778) and a functionalized thiazole (B1198619) moiety. The most common and direct method is reductive amination.

Precursor Synthesis and Functionalization Strategies

The construction of the target molecule relies on the availability of two primary building blocks: 2,5-difluoroaniline (B146615) and a thiazole component, typically thiazole-5-carbaldehyde.

Synthesis of 2,5-Difluoroaniline: This precursor is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. A common laboratory-scale synthesis involves the reduction of 2,5-difluoronitrobenzene. This reduction can be efficiently carried out using a palladium-on-carbon catalyst under a hydrogen atmosphere.

Synthesis of Thiazole-5-carbaldehyde: The synthesis of this aldehyde precursor can be more complex. One established method involves the Dess–Martin periodinane (DMP) mediated reaction of tertiary enaminones with potassium thiocyanate. researchgate.net This process involves a cascade of reactions including hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation. researchgate.net The DMP reagent serves a dual role by mediating the reaction and protecting the newly formed formyl group. researchgate.net

Reaction Mechanisms and Optimization Approaches

The principal reaction for coupling the two precursors is reductive amination . This process involves two main steps:

Imine Formation: The nucleophilic 2,5-difluoroaniline attacks the electrophilic carbonyl carbon of thiazole-5-carbaldehyde, forming a hemiaminal intermediate which then dehydrates to form an imine (or Schiff base).

Reduction: The resulting C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine product, this compound.

Optimization of this reaction involves the careful selection of the reducing agent and reaction conditions. Mild reducing agents are preferred to avoid unwanted side reactions.

| Reducing Agent | Typical Conditions | Advantages |

| Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE), Room Temp | Mild, tolerates a wide range of functional groups. |

| Sodium cyanoborohydride (NaBH3CN) | Methanol (MeOH), pH control | Effective, but requires careful pH monitoring due to toxicity. |

| BH3N(C2H5)3 | Mild conditions | Acts as both a catalyst for imine formation and a reductant. rsc.org |

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | "Green" approach, but may reduce other functional groups. mdpi.com |

Catalytic approaches using hydrogen gas with catalysts like cobalt-containing composites have also been shown to be effective for the amination of various aldehydes, offering a potential alternative to borohydride reagents. mdpi.com

Novel Synthetic Approaches and Derivatization Strategies for Related Scaffolds

While reductive amination is a reliable method, modern synthetic chemistry seeks more efficient, atom-economical, and environmentally benign alternatives. These include microwave-assisted synthesis and multicomponent reactions for constructing the core thiazole scaffold and its derivatives.

Microwave-Assisted Synthesis and One-Pot Multicomponent Reactions

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry. researchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating. researchgate.nettandfonline.com For thiazole synthesis, microwave-assisted Hantzsch reactions have been shown to produce high yields in short reaction times (5-8 minutes). nih.gov This technique is also applied in catalyst-free, solvent-free conditions, aligning with the principles of green chemistry. ingentaconnect.combepls.com

One-Pot Multicomponent Reactions (MCRs) offer a highly efficient strategy for generating molecular diversity. thieme-connect.com These reactions combine three or more starting materials in a single step to form a complex product, minimizing purification steps and saving resources. nih.gov

Chemoenzymatic MCR: A novel approach utilizes enzymes like trypsin from porcine pancreas to catalyze the one-pot synthesis of thiazole derivatives with high yields under mild conditions. nih.govresearchgate.net

Green MCR: The use of reusable catalysts, such as NiFe2O4 nanoparticles, in green solvents like ethanol-water mixtures provides a sustainable route to novel thiazole scaffolds. acs.org

Isocyanide-Based MCR: A versatile MCR involving an oxo component, a primary amine, a thiocarboxylic acid, and an isocyanide can produce 2,4-disubstituted thiazoles, offering four points of diversity. thieme-connect.com

Catalytic Approaches in Thiazole Ring Formation

The Hantzsch thiazole synthesis, first described in 1887, remains the most widely known method for creating the thiazole ring. chemhelpasap.comsynarchive.com It involves the cyclization of an α-halocarbonyl compound with a thioamide. nih.govchemhelpasap.com

Mechanism of Hantzsch Synthesis:

The thioamide's sulfur atom acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. chemhelpasap.com

The nitrogen atom then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

A final dehydration step yields the aromatic thiazole ring. chemhelpasap.com

Modern advancements have focused on improving this classic reaction through catalysis.

Copper-Catalyzed Synthesis: Copper salts, such as CuI, can catalyze the cyclization of oximes, anhydrides, and potassium thiocyanate to form thiazoles in good yields. nih.gov This method benefits from a low-cost catalyst and readily available starting materials. nih.gov

Palladium-Catalyzed Synthesis: Palladium(II) acetate has been used to catalyze the reaction of vinyl azides with potassium thiocyanate to generate 4-substituted 2-aminothiazoles. nih.gov

Metal-Free Synthesis: Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with thioamides or thioureas, providing a metal-free alternative for synthesizing 2,4-disubstituted thiazoles under mild conditions. organic-chemistry.org

Design Principles for Scaffold Diversification in Thiazole Chemistry

The thiazole ring is a versatile scaffold that allows for structural modifications at multiple positions (C2, C4, and C5), enabling the creation of large libraries of compounds for drug discovery. nih.gov The design strategy often involves considering the pharmacophoric requirements of a biological target and synthesizing analogues with varied substituents to probe structure-activity relationships (SAR). acs.org

Key Diversification Strategies:

Substitution at C2 and C4: The classic Hantzsch synthesis and its modern variations are ideal for introducing diversity at the C2 and C4 positions by changing the thioamide and α-haloketone starting materials, respectively. nih.govnih.gov Most clinically approved thiazole-based drugs are 2,4-disubstituted derivatives. nih.gov

Substitution at C5: Functionalizing the C5 position can be achieved by using appropriately substituted starting materials or by post-synthesis modification of the thiazole ring.

Scaffold Hopping and Fusion: Creating hybrid molecules by fusing the thiazole ring with other heterocyclic systems (e.g., pyridazine, pyranopyrimidine) is a common strategy to explore new chemical space and develop multi-targeted agents. nih.govfrontiersin.org

Linker Modification: In molecules like the target compound, where the thiazole and aniline rings are connected by a linker, modifying the linker's length, rigidity, or composition can significantly impact biological activity. frontiersin.org

By systematically applying these design principles, chemists can fine-tune the physicochemical and pharmacological properties of thiazole-based compounds to develop novel therapeutic agents. acs.orgnih.gov

Structure Activity Relationship Sar and Structural Determinants of Biological Potency

Influence of the 2,5-Difluoro-Aniline Moiety on Biological Interaction

The substituted aniline (B41778) ring is a common feature in kinase inhibitors, designed to interact with specific pockets within the ATP-binding site of the target kinase. nih.govsoton.ac.uk The nature and position of substituents on this ring can dramatically alter the compound's pharmacological profile.

Fluorine has become a prevalent element in medicinal chemistry, with its unique properties often being exploited to enhance a molecule's activity, metabolic stability, and physicochemical characteristics. hilarispublisher.comtandfonline.com The introduction of fluorine into a molecule can alter its electron distribution, which in turn affects properties like pKₐ and dipole moment. tandfonline.com

The 2,5-difluoro substitution pattern on the aniline ring of 2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline serves multiple strategic purposes. Fluorine's high electronegativity can influence the acidity of the aniline nitrogen, affecting its hydrogen-bonding capabilities. tandfonline.com Furthermore, fluorine atoms can form favorable interactions with protein active sites; for instance, they can interact with the carbonyl carbon of amino acid residues within the binding pocket, enhancing the compound's bioactivity. nih.gov The substitution of hydrogen with fluorine is also a key strategy to block metabolic oxidation at that position. nih.gov Adding fluorine to the aromatic ring can deactivate other positions on the ring against oxidation by cytochrome P450 enzymes, which slows down metabolism and increases the drug's retention time and effectiveness. nih.gov

The specific positioning of the fluorine atoms is critical. The effects on binding affinity are not always predictable, making a systematic "fluorine scan" a valuable tool in medicinal chemistry optimization. hilarispublisher.com The small size of fluorine means it can often substitute for hydrogen without causing significant steric hindrance, while its electronic effects can profoundly influence binding. tandfonline.com

Table 1: Effects of Fluorine Substitution on Physicochemical Properties

| Property | Effect of Fluorine Substitution | Rationale | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | The carbon-fluorine bond is very strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. It blocks sites susceptible to oxidation. | nih.gov |

| Acidity/Basicity (pKₐ) | Altered | As the most electronegative element, fluorine withdraws electron density, which can reduce the basicity of nearby functional groups like amines. This can improve bioavailability by allowing better membrane permeation. | tandfonline.com |

| Binding Affinity | Potentially Increased | Fluorine can participate in favorable non-covalent interactions (e.g., with backbone carbonyls) within a protein's active site, enhancing binding. | nih.gov |

| Lipophilicity | Increased | Substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can affect membrane permeability and binding to hydrophobic pockets. | tandfonline.com |

The aniline nitrogen and its substitution pattern are pivotal for the activity of many kinase inhibitors. nih.gov In the broader class of anilino-pyrimidine and anilino-quinazoline inhibitors, the aniline moiety is designed to interact with a hydrophobic pocket (often called HP-I) of the kinase. nih.gov The substitutions on this ring are crucial for achieving selectivity among different kinases. nih.gov

In this compound, the aniline nitrogen acts as a linker, connecting the fluorinated phenyl ring to the thiazole-containing portion of the molecule. This linkage is not merely a spacer; its geometry and electronic properties are critical. The nitrogen atom itself can act as a hydrogen bond donor, forming key interactions within the hinge region of a kinase's ATP-binding site. The nature of the substituent on the nitrogen—in this case, the thiazol-5-ylmethyl group—dictates the orientation of the entire molecule within the binding cleft, thereby modulating its inhibitory activity. nih.gov SAR studies on related inhibitor classes have shown that even small changes to the linker or the groups it connects can lead to significant gains or losses in potency. nih.gov

Contribution of the Thiazol-5-ylmethyl Scaffold to Pharmacological Profiles

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds and approved drugs. nih.govresearchgate.netnih.gov Its presence is often associated with a wide range of biological activities, including kinase inhibition. nih.govrsc.org

In the context of kinase inhibitors, the thiazole moiety often serves as a core scaffold that can be functionalized at different positions to optimize interactions with the target protein. nih.gov SAR studies on various thiazole-containing compounds have shown that substituents on the ring are essential for activity. nih.gov For example, in one series of inhibitors, the presence of a free amino group at the 2-position and a phenyl ring at the 5-position of the thiazole were found to be critical requirements for potent activity. nih.gov This highlights the ring's role as a versatile platform for orienting key functional groups for optimal biological recognition. researchgate.netnih.gov

Table 2: Examples of Thiazole-Containing Kinase Inhibitors

| Compound Name | Kinase Target(s) | Significance of Thiazole Moiety | Reference |

|---|---|---|---|

| Dasatinib | BCR-ABL, Src family | The aminothiazole core is a key structural feature for binding to the ATP pocket. | globalresearchonline.net |

| Dabrafenib | BRAF | Contains a thiazole ring as part of its complex heterocyclic system, contributing to its binding affinity. | researchgate.net |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | Cyclin-Dependent Kinases (CDKs) | The thiazole-5-yl group is a key component for interaction within the CDK active site. | researchgate.net |

The methylene (B1212753) (-CH₂-) group linking the aniline nitrogen to the thiazole ring provides a degree of conformational flexibility. This linker plays a crucial role in positioning the two key pharmacophores—the difluorophenyl ring and the thiazole ring—in the correct spatial orientation for optimal binding to the target kinase. The length and flexibility of this linker are critical determinants of biological activity.

Rational Design Principles Derived from SAR Studies for Optimized Analogues

The SAR data gathered from studying this compound and related compounds provide clear principles for rational drug design. nih.govresearchgate.net The goal of such design is to create optimized analogues with improved potency, selectivity, and pharmacokinetic properties. scispace.com

Key strategies for optimization include:

Modification of the Aniline Moiety : The 2,5-difluoro pattern can be altered. Other substitution patterns (e.g., 2,6-difluoro, 3,5-difluoro) could be explored to fine-tune electronic properties and interactions within the hydrophobic pocket. nih.gov Introducing other small, lipophilic substituents at different positions could also enhance binding or selectivity. nih.gov

Bioisosteric Replacement of the Thiazole Ring : The thiazole ring could be replaced with other five- or six-membered heterocycles (e.g., pyrazole, oxazole, pyridine, pyrimidine) to explore different hydrogen bonding patterns and steric interactions. mdpi.com The choice of bioisostere can significantly impact potency and selectivity. mdpi.com

Alteration of the Linker : The length and rigidity of the methylene linker could be modified. Introducing one or more methyl groups on the linker could restrict rotation and lock the molecule into a more favorable binding conformation. Alternatively, extending or shortening the linker could reposition the terminal groups for better interaction with the target.

Substitution on the Thiazole Ring : Adding substituents to the unoccupied positions of the thiazole ring could create new interaction points with the protein target. For instance, adding a small amine or carboxamide group could introduce new hydrogen bond donors or acceptors, potentially increasing binding affinity. nih.gov

These rational design principles, derived from a thorough understanding of the SAR, guide the iterative process of medicinal chemistry aimed at developing next-generation inhibitors with superior therapeutic profiles. scispace.com

Table 3: SAR Summary and Strategies for Analogue Optimization

| Molecular Moiety | Key SAR Finding | Optimization Strategy | Reference |

|---|---|---|---|

| 2,5-Difluoro-Aniline | Fluorine atoms enhance metabolic stability and can form specific interactions. Ring serves as a hydrophobic pocket binder. | Vary fluorine substitution pattern (e.g., 2,4-; 3,5-); introduce other small substituents to probe for additional interactions. | nih.govnih.gov |

| Aniline Nitrogen | Acts as a key linker and potential hydrogen bond donor. | N-methylation to remove H-bond donation and assess its importance; incorporate into a rigid ring system. | nih.gov |

| Thiazole Ring | Functions as a crucial pharmacophore for biological recognition, likely forming hydrogen bonds. | Replace with bioisosteric heterocycles (pyrazole, oxazole, pyridine); add substituents to probe for new interactions. | researchgate.netmdpi.com |

| Methylene Linker | Provides conformational flexibility to correctly position the terminal aromatic systems. | Constrain the linker (e.g., cyclization) to reduce entropic penalty; vary linker length to optimize positioning. | soton.ac.ukresearchgate.net |

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level

Identification and Characterization of Molecular Targets

There are no publicly available studies that identify or characterize the molecular targets of 2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline.

No data from enzyme inhibition kinetics or other ligand-protein interaction studies for this compound have been reported in the scientific literature.

Information regarding receptor binding assays and selectivity profiling for this compound is not available.

Cellular Pathway Modulation and Signal Transduction Studies

There is no published research on the effects of this compound on cellular pathways or signal transduction.

No studies have been found that investigate the potential for this compound to induce apoptosis in cancer cells.

There is no available data on the modulation of cell cycle regulatory proteins, such as cyclin-dependent kinases, by this compound.

High-Throughput Screening Approaches for Target Discovery and Validation

No high-throughput screening studies featuring this compound for the purpose of target discovery or validation have been reported in the literature.

Preclinical Efficacy Assessment in in Vitro and Ex Vivo Systems

In Vitro Cell-Based Models for Efficacy Evaluation

In vitro models utilize isolated and cultured cells to assess the biological effects of a compound in a rapid and cost-effective manner. These assays are fundamental for initial screening and characterization.

Cancer Cell Line Panels for Antiproliferative Activity Assessment

The evaluation of a compound's ability to inhibit the growth of cancer cells is a primary step in oncology drug discovery. This is commonly performed by screening the compound against a panel of well-characterized human cancer cell lines representing various tumor types. The antiproliferative activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce cell proliferation by 50%.

As of the latest literature review, no specific IC₅₀ values for 2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline against any cancer cell lines have been published.

Microbial Strain Testing for Antimicrobial Potential (e.g., Antibacterial and Antifungal)

To investigate the potential of a compound to combat infectious diseases, its activity is tested against a range of pathogenic microbial strains. For antibacterial activity, this includes both Gram-positive and Gram-negative bacteria. Antifungal activity is assessed against relevant fungal and yeast species. The potency is often measured as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Currently, there is no published data detailing the MIC values of this compound against any bacterial or fungal strains.

Inflammatory Mediator Modulation in Cell Cultures

For compounds with potential anti-inflammatory applications, in vitro assays are used to measure their ability to modulate the production of inflammatory mediators. This can involve using cell lines like macrophages or peripheral blood mononuclear cells, stimulating them with an inflammatory agent (e.g., lipopolysaccharide), and then measuring the levels of key cytokines (e.g., TNF-α, IL-6) or enzymes (e.g., COX-2) in the presence of the test compound.

No studies have been found that report on the effects of this compound on the modulation of inflammatory mediators in cell cultures.

Ex Vivo Tissue and Organoid Models for Efficacy Profiling

Ex vivo models utilize tissues or three-dimensional organoid cultures derived from living organisms. These models offer a more physiologically relevant environment compared to traditional 2D cell cultures, providing a better prediction of a compound's efficacy in a whole organism.

Patient-Derived Organoids in Disease Modeling

Patient-derived organoids (PDOs) are miniature, self-organizing 3D structures grown from a patient's tissue that recapitulate the complexity and heterogeneity of the original tissue or tumor. They are increasingly used in preclinical studies to test the efficacy of novel compounds in a patient-specific context.

There is no research available that has utilized patient-derived organoids to model diseases and assess the efficacy of this compound.

Precision-Cut Tissue Slices for Compound Activity Studies

Precision-cut tissue slices (PCTS) are thin slices of fresh tissue that maintain the original tissue architecture and cell-cell interactions for a short period in culture. They can be prepared from various organs (e.g., liver, lung, intestine) and are used to study the compound's effects in a multicellular, organ-specific environment.

No published literature exists that has employed precision-cut tissue slices to investigate the activity of this compound.

Advanced In Vitro Systems for Enhanced Translational Relevance

Microphysiological Systems (Organ-on-a-Chip)

There is no publicly available research demonstrating the use of microphysiological systems or organ-on-a-chip technology to evaluate the preclinical efficacy of this compound.

3D Cell Culture Models

No published studies were identified that have utilized 3D cell culture models to assess the in vitro efficacy of this compound.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for predicting the binding affinity and mode of action of a potential drug candidate.

Binding Mode Prediction and Energetic Analysis

In a hypothetical study, 2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline would be docked into the active site of a specific protein target. The simulation would predict the most stable binding pose of the compound within the receptor's binding pocket. This analysis provides a binding energy score, often in kcal/mol, which estimates the strength of the interaction. A lower binding energy typically suggests a more favorable and stable interaction. Different scoring functions can be used to evaluate and rank various predicted binding poses.

Identification of Key Interacting Residues

Following the prediction of the binding mode, the specific interactions between this compound and the amino acid residues of the target protein would be analyzed. This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For instance, the nitrogen and sulfur atoms of the thiazole (B1198619) ring or the fluorine atoms on the aniline (B41778) ring could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic or pi-stacking interactions with corresponding residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are employed to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) Calculations for Conformation and Properties

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. For this compound, DFT calculations would be used to determine its most stable three-dimensional conformation by optimizing the molecular geometry. These calculations can also predict various molecular properties, such as bond lengths, bond angles, dihedral angles, and the distribution of electron density. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of these predictions. researchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. For this compound, this analysis would help predict its reactivity in chemical reactions and its potential for charge transfer interactions. mgesjournals.com

Molecular Dynamics Simulations for Conformational Dynamics and Binding Free Energy

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This method simulates the movements and interactions of atoms and molecules, offering insights that static models like molecular docking cannot provide.

In a typical MD simulation study, the complex of this compound bound to its target protein (as predicted by molecular docking) would be placed in a simulated physiological environment (e.g., a water box with ions). The simulation would then track the atomic motions over a period of nanoseconds. The results would be analyzed to assess the stability of the ligand-protein complex, the flexibility of different parts of the molecule and protein, and the persistence of key interactions identified in docking. Furthermore, advanced computational methods like MM-PBSA or MM-GBSA can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its activity based on studies of analogous thiazole and aniline derivatives. Such models are instrumental in predictive analytics, offering insights into the structural attributes that may enhance or diminish the compound's therapeutic efficacy.

A typical QSAR study involves the calculation of a wide array of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For a compound like this compound, relevant descriptors would likely include:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The difluoro substitution on the aniline ring, for instance, would significantly influence the electron distribution and would be a key factor in any QSAR model.

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular weight, molar refractivity (MR), and various van der Waals radii are considered. The spatial arrangement of the thiazole and difluorophenyl moieties would be critical in determining its interaction with a biological target.

Hydrophobic Descriptors: The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (log P), is a crucial factor in its pharmacokinetic profile. QSAR models frequently incorporate this parameter to predict absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical values that describe the connectivity of atoms within the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Once these descriptors are calculated for a series of related compounds with known biological activities, statistical methods are employed to develop a QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms like Artificial Neural Networks (ANN). imist.ma

For instance, in a hypothetical QSAR study of thiazole derivatives, a simplified MLR model might take the following form:

pIC₅₀ = β₀ + β₁(log P) + β₂(LUMO) + β₃(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. Key statistical metrics include the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predictive R² (R²_pred) for an external test set of compounds. A robust and predictive QSAR model can then be used to estimate the biological activity of novel, untested compounds like this compound, thereby guiding synthetic efforts towards more potent analogues.

The following interactive data tables illustrate the kind of data that would be generated and used in a QSAR study of a series of hypothetical thiazole derivatives, demonstrating the relationship between various molecular descriptors and biological activity.

Table 1: Molecular Descriptors for a Series of Hypothetical Thiazole Analogs

| Compound | log P | Molar Refractivity (MR) | LUMO Energy (eV) |

| Analog 1 | 2.5 | 65.4 | -1.23 |

| Analog 2 | 2.8 | 68.9 | -1.35 |

| Analog 3 | 3.1 | 72.1 | -1.42 |

| Analog 4 | 2.3 | 63.2 | -1.19 |

| Analog 5 | 3.5 | 75.8 | -1.55 |

Table 2: Observed vs. Predicted Biological Activity from a QSAR Model

| Compound | Observed pIC₅₀ | Predicted pIC₅₀ | Residual |

| Analog 1 | 6.8 | 6.75 | 0.05 |

| Analog 2 | 7.1 | 7.05 | 0.05 |

| Analog 3 | 7.4 | 7.38 | 0.02 |

| Analog 4 | 6.5 | 6.55 | -0.05 |

| Analog 5 | 7.8 | 7.75 | 0.05 |

Studies on N-arylthiazole derivatives have demonstrated the utility of QSAR in understanding their structure-activity relationships. For example, research on 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives as antithrombotic agents found a strong correlation between their activity and electronic parameters. nih.gov Similarly, QSAR studies on 2-arylidenehydrazinyl-4-arylthiazole analogues revealed a good correlation between antibacterial activity and physicochemical parameters like log P and polar surface area (PSA). nih.gov Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to thiazole derivatives to model the steric and electrostatic fields around the molecules, providing a three-dimensional understanding of the structural requirements for activity. indexcopernicus.comscielo.org.mx

Preclinical Pharmacokinetic and Metabolic Characterization

In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo hepatic clearance of a compound. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

For 2,5-Difluoro-N-(thiazol-5-ylmethyl)aniline, it is anticipated that the compound would undergo metabolic transformation when incubated with liver microsomes in the presence of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time would be measured to determine its intrinsic clearance and metabolic half-life. While specific data is unavailable, the presence of both an aniline (B41778) and a thiazole (B1198619) moiety suggests multiple potential sites for metabolism.

Based on the structure of this compound, several major metabolites can be predicted. The metabolism is likely to occur on both the thiazole and the difluoroaniline portions of the molecule.

Potential metabolic pathways for the thiazole ring include oxidation reactions catalyzed by cytochrome P450 enzymes. nih.govacs.org This can lead to the formation of reactive intermediates such as epoxides, which are then hydrolyzed to dihydrodiols, or S-oxides. nih.govacs.org Thiazole rings can also undergo ring-opening metabolism. nih.gov

The N-substituted aniline moiety is also susceptible to metabolism. Common metabolic pathways for such structures include N-dealkylation and hydroxylation of the aromatic ring. nih.govtandfonline.com

Therefore, the predicted major metabolites for this compound would likely include:

Hydroxylated derivatives of the difluoroaniline ring.

N-dealkylated metabolites, resulting in the formation of 2,5-difluoroaniline (B146615).

Oxidized products of the thiazole ring, such as S-oxides or hydroxylated thiazole derivatives. nih.govacs.org

The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability. researchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes. hyphadiscovery.com In the case of this compound, the two fluorine atoms on the aniline ring are expected to block potential sites of hydroxylation, thereby increasing the compound's resistance to oxidative metabolism at those positions. researchgate.net This can lead to a longer metabolic half-life and improved bioavailability. acs.org The presence of fluorine can also influence the electronic properties of the molecule, which may affect its interaction with metabolizing enzymes. nih.gov

Enzymatic Biotransformation Pathway Elucidation

The biotransformation of this compound is expected to be mediated by a variety of enzymes, primarily from the cytochrome P450 superfamily.

Cytochrome P450 enzymes are the major family of enzymes responsible for the phase I metabolism of many xenobiotics. researchgate.net For a compound like this compound, several CYP isoforms are likely to be involved in its metabolism.

Oxidation of the Thiazole Ring: The thiazole moiety can be oxidized by various CYP enzymes. nih.govacs.org Studies on other thiazole-containing compounds have shown that CYP3A4 is often a key enzyme in their metabolism. acs.orgfz-juelich.de Potential oxidative reactions include epoxidation of the C=C bond, S-oxidation, and N-oxidation. nih.govacs.orgfz-juelich.de

Metabolism of the Aniline Moiety: The aniline part of the molecule is also a substrate for CYP-mediated reactions. frontiersin.org N-debenzylation and aromatic hydroxylation are common metabolic pathways for N-benzyl-substituted anilines, and these reactions are typically catalyzed by CYPs. nih.govtandfonline.com

Reaction phenotyping studies using a panel of recombinant human CYP enzymes would be necessary to identify the specific isoforms responsible for the metabolism of this compound.

While CYP enzymes are expected to be the primary drivers of metabolism for this compound, other non-CYP mediated pathways could potentially play a role. For instance, N-acetylation is a common metabolic pathway for aniline and its derivatives, catalyzed by N-acetyltransferases (NATs). tandfonline.comnih.gov However, the presence of the bulky thiazol-5-ylmethyl substituent on the nitrogen atom may hinder this pathway. Other potential non-CYP enzymes that could be involved include flavin-containing monooxygenases (FMOs), which can also catalyze N-oxidation reactions.

Preclinical Absorption Profiling

The preclinical absorption profile of a drug candidate is a key determinant of its potential for oral bioavailability. For this compound, its absorption characteristics would be influenced by its physicochemical properties, such as its lipophilicity, solubility, and molecular size.

The presence of the thiazole ring, a common moiety in many biologically active compounds, can influence the pharmacokinetic properties of a molecule. globalresearchonline.netnih.gov The lipophilicity of the compound, which can be predicted by its LogP value, will play a significant role in its ability to cross cell membranes and be absorbed from the gastrointestinal tract. The oral bioavailability of some thiazole derivatives has been found to be limited by poor absorption or a significant first-pass effect in the gut. nih.gov

Without specific experimental data, it is not possible to provide a detailed preclinical absorption profile or to generate data tables for this compound.

Permeability Studies (e.g., Caco-2 Cell Monolayers)

To assess the intestinal permeability of a compound like this compound, the Caco-2 cell monolayer model is a widely accepted in vitro tool. nih.govnih.gov This model utilizes human colon adenocarcinoma cells that differentiate to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. nih.gov

In a typical study, the apparent permeability coefficient (Papp) would be determined. This involves adding the compound to the apical (AP) side of the Caco-2 monolayer and measuring its appearance on the basolateral (BL) side over time, which simulates absorption from the gut into the bloodstream. Conversely, transport from the BL to the AP side is also measured to identify potential efflux mechanisms. nih.gov The rate of transport is then used to calculate the Papp value. Compounds with high Papp values are generally predicted to have good intestinal absorption. nih.gov The integrity of the cell monolayer during the experiment is crucial and is typically monitored by measuring the transepithelial electrical resistance (TEER). nih.gov

Early Stage Intestinal Absorption Models

Beyond the Caco-2 model, various other in vitro systems are employed in the early stages of drug discovery to predict intestinal absorption. nih.gov These models are essential for screening new chemical entities and identifying candidates with favorable pharmacokinetic properties. nih.gov

The selection of an appropriate in vitro model is critical as it can provide valuable insights into the mechanisms of drug transport, including passive diffusion and the involvement of transporters. researchgate.net The data generated from these models help in understanding a compound's potential for oral bioavailability. nih.gov For a compound to be considered for oral administration, it must effectively cross the intestinal epithelium to reach systemic circulation. nih.gov

In the absence of specific studies on this compound, any discussion of its permeability and absorption characteristics would be purely speculative. The generation of the requested data tables and detailed research findings is not possible without dedicated experimental investigation of this compound.

Future Directions and Emerging Research Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel thiazole-based compounds. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with improved efficacy and reduced side effects. By predicting the pharmacokinetic and pharmacodynamic properties of virtual compounds, AI and ML can significantly accelerate the preclinical development process.

Key areas where AI and ML are expected to make a significant impact include:

De novo drug design: Generating novel molecular structures with desired biological activities.

Predictive modeling: Forecasting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds.

Target identification: Identifying new biological targets for thiazole-based therapeutics.

Advanced Omics Technologies for Comprehensive Mechanistic Understanding

The use of advanced "omics" technologies, such as genomics, proteomics, and metabolomics, will provide a more holistic understanding of the mechanisms of action of thiazole-based compounds. These high-throughput techniques allow for the simultaneous analysis of thousands of biological molecules, offering a comprehensive view of the cellular response to a given compound. This detailed mechanistic insight is crucial for the development of targeted therapies and for understanding potential off-target effects.

Development of Targeted Delivery Systems for Thiazole-Based Compounds

To enhance the therapeutic efficacy and minimize systemic toxicity of thiazole-based drugs, the development of targeted delivery systems is a key area of future research. These systems are designed to deliver the active compound specifically to the site of action, such as a tumor or an inflamed tissue.

Examples of targeted delivery strategies include:

Nanoparticle-based carriers: Encapsulating the drug in nanoparticles that are functionalized with targeting ligands.

Antibody-drug conjugates (ADCs): Linking the thiazole (B1198619) compound to an antibody that specifically recognizes a target on diseased cells.

Prodrug approaches: Modifying the compound so that it is activated only at the target site.

Exploration of New Therapeutic Areas and Unconventional Biological Activities for Thiazole Scaffolds

While thiazole derivatives have been extensively studied for their anticancer and antimicrobial properties, future research will likely explore their potential in other therapeutic areas. The versatile nature of the thiazole scaffold suggests that it could be adapted to target a wide range of biological pathways.

Emerging areas of investigation may include:

Neurodegenerative diseases: Targeting pathways involved in protein aggregation and neuronal death.

Metabolic disorders: Developing compounds that modulate key enzymes in metabolic pathways.

Inflammatory and autoimmune diseases: Designing molecules that can suppress the immune response in a targeted manner.

Furthermore, there is growing interest in exploring unconventional biological activities of thiazole compounds, such as their potential as chemical probes to study biological processes or as components of diagnostic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.